molecular formula C7H14O B3254830 4-Hepten-1-ol CAS No. 24469-79-2

4-Hepten-1-ol

Cat. No.: B3254830
CAS No.: 24469-79-2
M. Wt: 114.19 g/mol
InChI Key: CUKAXHVLXKIPKF-ONEGZZNKSA-N
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Description

4-Hepten-1-ol is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol featuring a double bond between the fourth and fifth carbon atoms in its heptane chain. This compound is known for its applications in various chemical reactions and its presence in different industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hepten-1-ol can be synthesized through several methods, including:

    Hydroboration-Oxidation: This method involves the hydroboration of 1-heptene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) for oxidation.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as heptenyl magnesium bromide, with formaldehyde, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the hydroboration-oxidation method due to its efficiency and high yield. The process is carried out in large reactors with controlled temperatures and pressures to ensure optimal reaction conditions .

Chemical Reactions Analysis

4-Hepten-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-heptenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to heptane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can produce 4-heptenyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

Scientific Research Applications

4-Hepten-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hepten-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The presence of the double bond allows it to undergo addition reactions, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

4-Hepten-1-ol can be compared with other similar compounds such as:

    Hept-1-en-4-ol: Similar structure but with the double bond at a different position.

    Hept-4-en-1-ol: Another isomer with the double bond in a different location.

    4-Heptenoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific position of the double bond and hydroxyl group, which gives it distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

(E)-hept-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKAXHVLXKIPKF-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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